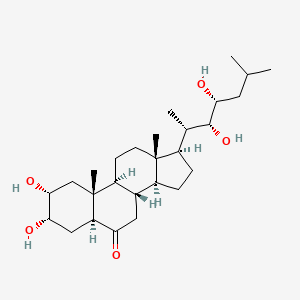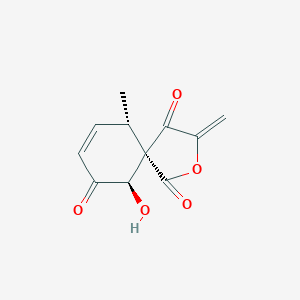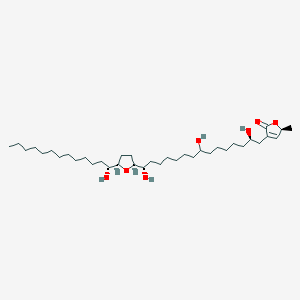
28-Norcastasterone
Übersicht
Beschreibung
28-Norcastasterone is a brassinosteroid, a class of polyhydroxysteroids recognized as essential plant hormones. These compounds play a crucial role in various plant developmental processes, including cell elongation, division, and differentiation, as well as vascular differentiation and stress responses . This compound is synthesized from cholesterol and is a key intermediate in the biosynthesis of other brassinosteroids .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 28-Norcastasterone is synthesized from cholesterol via the late C-6 oxidation pathway. The process involves several enzymatic steps, including the conversion of cholesterol to cholestanol, followed by further oxidation to 6-oxocholestanol and eventually to this compound . The enzymes CYP85A1 and CYP85A2, expressed in yeast, catalyze the C-6 oxidation, with CYP85A2 being more efficient .
Industrial Production Methods: While the industrial production of this compound is not extensively documented, it is likely to involve biotechnological approaches using genetically modified organisms to express the necessary enzymes for its biosynthesis. This method ensures a sustainable and efficient production process.
Analyse Chemischer Reaktionen
Types of Reactions: 28-Norcastasterone undergoes various chemical reactions, including:
Oxidation: Conversion of 6-deoxo-28-norcastasterone to this compound.
Reduction: Potential reduction reactions involving the steroid backbone.
Substitution: Possible substitution reactions at hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Enzymatic oxidation using CYP85A1 and CYP85A2.
Reduction: Chemical reducing agents such as sodium borohydride.
Substitution: Reagents like acyl chlorides for esterification reactions.
Major Products Formed:
Oxidation: this compound from 6-deoxo-28-norcastasterone.
Reduction: Reduced forms of this compound.
Substitution: Esterified derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
28-Norcastasterone has several scientific research applications:
Chemistry: Used as a model compound to study the biosynthesis and metabolism of brassinosteroids.
Biology: Investigated for its role in plant growth and development, including cell elongation and division.
Industry: Utilized in agricultural biotechnology to enhance crop growth and stress resistance.
Wirkmechanismus
28-Norcastasterone exerts its effects by binding to brassinosteroid receptors on the cell surface, initiating a signal transduction cascade that regulates gene expression. This process involves the activation of transcription factors that control the expression of genes related to cell growth, division, and stress responses . The primary molecular targets include the brassinosteroid-insensitive 1 (BRI1) receptor and its co-receptors .
Vergleich Mit ähnlichen Verbindungen
Castasterone: Another brassinosteroid with a similar structure but with a methyl group at the C-24 position.
Brassinolide: A highly active brassinosteroid with additional hydroxyl groups.
Teasterone: A precursor in the brassinosteroid biosynthesis pathway.
Uniqueness of 28-Norcastasterone: this compound is unique due to its role as a key intermediate in the biosynthesis of other brassinosteroids. Its structure, lacking a methyl group at the C-24 position, distinguishes it from other brassinosteroids and influences its biological activity .
Eigenschaften
IUPAC Name |
(2R,3S,5S,8S,9S,10R,13S,14S,17R)-17-[(2S,3R,4R)-3,4-dihydroxy-6-methylheptan-2-yl]-2,3-dihydroxy-10,13-dimethyl-1,2,3,4,5,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H46O5/c1-14(2)10-23(30)25(32)15(3)17-6-7-18-16-11-21(28)20-12-22(29)24(31)13-27(20,5)19(16)8-9-26(17,18)4/h14-20,22-25,29-32H,6-13H2,1-5H3/t15-,16-,17+,18-,19-,20+,22-,23+,24+,25+,26+,27+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNZRNENZMVIPBX-SCLBUMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(C(C)C1CCC2C1(CCC3C2CC(=O)C4C3(CC(C(C4)O)O)C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC(=O)[C@@H]4[C@@]3(C[C@H]([C@H](C4)O)O)C)C)[C@H]([C@@H](CC(C)C)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H46O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
83464-85-1 | |
| Record name | 28-Norcastasterone | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0301791 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![tert-butyl 6-amino-2-[[(2R,3S)-3-(1H-indol-3-yl)-2-[[4-(2-oxo-3H-benzimidazol-1-yl)piperidine-1-carbonyl]amino]butanoyl]amino]hexanoate](/img/structure/B1253249.png)











![(2S*,3R*)-2,3-dihydro-7-hydroxy-2,3-dimethyl-2-[4,8-dimethyl-3(E),7-nonadien-6-onyl]-furo[3,2-c]coumarin](/img/structure/B1253269.png)

